molecular formula C12H14N2 B185751 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline CAS No. 2405-01-8

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Cat. No.: B185751
CAS No.: 2405-01-8
M. Wt: 186.25 g/mol
InChI Key: ZCCGWYQXOIOJRO-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C12H14N2. It is a derivative of aniline, where the aniline ring is substituted with a 2,5-dimethylpyrrole group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with dihydrofolate reductase and enoyl ACP reductase enzymes, which are crucial in metabolic pathways . These interactions suggest that this compound may influence the activity of these enzymes, potentially affecting metabolic processes and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to some extent. This compound has been shown to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it has been observed to elevate intracellular adenosine triphosphate levels during monoclonal antibody production . These effects indicate that this compound can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. It has been found to bind to the active sites of dihydrofolate reductase and enoyl ACP reductase, leading to enzyme inhibition . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its stability may vary depending on the experimental conditions . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cell-specific productivity without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its interaction with dihydrofolate reductase and enoyl ACP reductase suggests its role in folate metabolism and fatty acid synthesis . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and activity . Understanding these transport mechanisms is crucial for optimizing its use in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline typically involves the reaction of 2,5-dimethylpyrrole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrole ring.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the aniline ring are replaced by other functional groups.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCGWYQXOIOJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353259
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2405-01-8
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2405-01-8
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